Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate
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Overview
Description
Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate typically involves the reaction of a triazine derivative with a suitable sulfanyl compound and a butenoate ester. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes the preparation of the triazine intermediate, followed by the introduction of the sulfanyl group and the esterification with the butenoate moiety. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazine ring can be reduced under specific conditions to yield a dihydrotriazine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazine ring and the sulfanyl group are thought to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4,5-dihydro-1,2,4-triazin-3-yl sulfanyl acetate
- Ethyl 4-oxo-4,5-dihydro-1,2,4-triazin-3-yl sulfanyl butanoate
- Methyl 4-oxo-4,5-dihydro-1,2,4-triazin-3-yl sulfanyl propanoate
Uniqueness
Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O3S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl (E)-4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]but-2-enoate |
InChI |
InChI=1S/C9H11N3O3S/c1-6-8(14)10-9(12-11-6)16-5-3-4-7(13)15-2/h3-4H,5H2,1-2H3,(H,10,12,14)/b4-3+ |
InChI Key |
FKFQDYQTJRCADZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)SC/C=C/C(=O)OC |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC=CC(=O)OC |
Origin of Product |
United States |
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